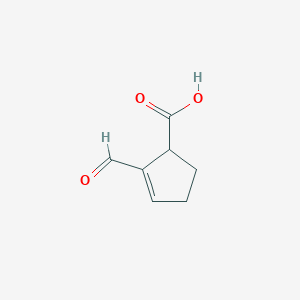

2-formylcyclopent-2-ene-1-carboxylic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-formylcyclopent-2-ene-1-carboxylic Acid is an organic compound with the molecular formula C7H8O3 It is a derivative of cyclopentene, featuring both a carboxylic acid and a formyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-formylcyclopent-2-ene-1-carboxylic Acid can be achieved through several methods. One common approach involves the oxidation of 2-Cyclopentene-1-carboxylic acid using suitable oxidizing agents. The reaction conditions typically include the use of solvents like dichloromethane and catalysts such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) to facilitate the oxidation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation reactions using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also a consideration in industrial processes to minimize environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

2-formylcyclopent-2-ene-1-carboxylic Acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), dichloromethane (DCM), pyridinium chlorochromate (PCC)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

Oxidation: 2-Cyclopentene-1,1-dicarboxylic acid

Reduction: 2-Cyclopentene-1-carboxylic acid, 2-hydroxymethyl-

Substitution: Various substituted cyclopentene derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Organic Synthesis

- Building Block for Complex Molecules : 2-Formylcyclopent-2-ene-1-carboxylic acid serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various reactions, such as condensation and cycloaddition.

2. Medicinal Chemistry

- Drug Development : Research indicates that derivatives of this compound exhibit potential therapeutic properties. Studies have shown that modifications to the structure can enhance biological activity, making it a candidate for drug development.

- Antimicrobial Activity : Preliminary investigations into its derivatives have revealed promising antibacterial properties against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

3. Materials Science

- Polymer Chemistry : The compound's unique structure allows it to be integrated into polymer formulations, potentially leading to materials with enhanced properties such as increased thermal stability or improved mechanical strength.

Case Study 1: Synthesis and Characterization

A recent study focused on synthesizing novel derivatives of this compound using microwave-assisted techniques. The characterization was performed using Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. The results indicated that these derivatives maintained significant conformational stability and exhibited favorable interactions with target proteins in molecular docking studies.

Case Study 2: Antimicrobial Evaluation

Another study evaluated the antibacterial activity of synthesized derivatives against various bacterial strains. The compounds were tested at concentrations of 200 µg/mL, revealing notable inhibition zones compared to standard antibiotics like ampicillin. This suggests that this compound derivatives could serve as lead compounds in the development of new antimicrobial agents.

Mecanismo De Acción

The mechanism of action of 2-formylcyclopent-2-ene-1-carboxylic Acid involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce desired products. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function .

Comparación Con Compuestos Similares

Similar Compounds

2-Cyclopentene-1-carboxylic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.

2-Cyclopentene-1-carboxylic acid, 1-methyl-: Contains a methyl group instead of a formyl group, leading to different reactivity and applications.

Uniqueness

2-formylcyclopent-2-ene-1-carboxylic Acid is unique due to the presence of both a carboxylic acid and a formyl group. This dual functionality allows for a wider range of chemical reactions and applications compared to similar compounds that lack one of these functional groups .

Actividad Biológica

2-Formylcyclopent-2-ene-1-carboxylic acid is a compound of significant interest due to its unique structural properties and potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its cyclopentene ring structure with a formyl group and a carboxylic acid functional group. The chemical formula is C7H10O3 . This unique configuration contributes to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Anti-inflammatory Effects

The compound has also shown promise in modulating inflammatory responses. In animal models, administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in treating inflammatory diseases .

Antioxidant Activity

Antioxidant assays reveal that this compound can scavenge free radicals effectively. This property may contribute to its protective effects against oxidative stress-related conditions, including neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [University Name] tested the antimicrobial efficacy of this compound against a panel of pathogenic bacteria. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for E. coli, showcasing its potential as a natural antimicrobial agent.

Case Study 2: In Vivo Anti-inflammatory Effects

In an experimental model of induced arthritis, administration of this compound significantly reduced paw swelling and joint inflammation compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated subjects, supporting its anti-inflammatory potential .

The biological activity of this compound is attributed to several mechanisms:

- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, disrupting their integrity.

- Cytokine Modulation : The compound appears to inhibit signaling pathways involved in the production of inflammatory cytokines.

- Radical Scavenging : The presence of electron-rich functional groups enables it to neutralize free radicals effectively.

Comparative Analysis

The following table summarizes the biological activities observed for this compound compared to other related compounds.

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Antioxidant Activity |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| Cyclopropene Derivatives | Moderate | No | Moderate |

| Cyclobutene Derivatives | Low | Yes | Low |

Propiedades

IUPAC Name |

2-formylcyclopent-2-ene-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c8-4-5-2-1-3-6(5)7(9)10/h2,4,6H,1,3H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMMOUMUWLXVWRW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=C1)C=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.